3-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine
Description
3-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine is a tertiary amine featuring a piperidine ring linked via a three-carbon chain to a pyridin-3-ylmethyl group. This scaffold is prevalent in medicinal chemistry due to its versatility in targeting receptors such as chemokine receptors (e.g., CXCR4) and viral proteases. Its synthesis typically involves reductive amination or coupling reactions, as evidenced by its structural analogues in the literature .
Key structural attributes include:
- Piperidin-1-yl group: Enhances lipophilicity and modulates receptor binding.
- Propan-1-amine linker: Balances flexibility and rigidity for optimal pharmacophore alignment.
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-piperidin-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H23N3/c1-2-9-17(10-3-1)11-5-8-16-13-14-6-4-7-15-12-14/h4,6-7,12,16H,1-3,5,8-11,13H2 |
InChI Key |
YDXPMPYDTWESDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Biological Activity
3-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its antiproliferative effects, antibacterial properties, and interactions with various biological targets.
The compound is characterized by the following structural and chemical properties:
- Molecular Formula : C13H18N2
- Molecular Weight : 218.30 g/mol
- CAS Number : [specific CAS number not provided in search results]
Antiproliferative Activity
Research has indicated that derivatives of pyridine, including compounds similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the structure–activity relationship (SAR) of pyridine derivatives, noting that modifications can lead to improved efficacy against cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The following table summarizes the IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Derivative A | MDA-MB-231 | 0.0046 |
| Derivative B | A549 | 0.021 |
Note: TBD indicates that specific data for the compound was not available in the reviewed literature but is suggested to be tested.
Antibacterial and Antifungal Activity
The compound's structural features suggest potential antibacterial properties. In vitro studies on similar piperidine derivatives have shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Derivative C | E. coli | <1 |
The biological activity of this compound may involve multiple mechanisms:
- Interaction with Receptors : Similar compounds have been shown to interact with serotonin receptors, which could play a role in their antidepressant effects.
- Cell Membrane Penetration : The hydrophobic regions in these compounds facilitate better interaction with cell membranes, enhancing their ability to inhibit cell growth.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives. For example, a study synthesized several derivatives and tested them against breast cancer cell lines, demonstrating that certain modifications significantly enhanced antiproliferative activity compared to their parent compounds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations
The compound’s activity and physicochemical properties are highly sensitive to modifications in:
Piperidine substituents (e.g., methylation at position 2 or 3).
Linker length (propan-1-amine vs. butan-1-amine).
Aromatic substituents (pyridine vs. benzene or indole derivatives).
Table 1: Structural and Functional Comparison
Pharmacokinetic Considerations
- Brain Exposure : Pyridine-containing analogues (e.g., OCM-31 ) show moderate blood-brain barrier penetration, while N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine () exhibits superior brain clearance, enhancing imaging contrast .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
